Hilafilcon B

Description

Properties

Molecular Formula |

C29H43NO10 |

|---|---|

Molecular Weight |

565.7 g/mol |

IUPAC Name |

1-ethenylpyrrolidin-2-one;2-hydroxyethyl 2-methylprop-2-enoate;2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate;prop-2-enyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C10H14O4.C7H10O2.C6H9NO.C6H10O3/c1-7(2)9(11)13-5-6-14-10(12)8(3)4;1-4-5-9-7(8)6(2)3;1-2-7-5-3-4-6(7)8;1-5(2)6(8)9-4-3-7/h1,3,5-6H2,2,4H3;4H,1-2,5H2,3H3;2H,1,3-5H2;7H,1,3-4H2,2H3 |

InChI Key |

MMWFQFGXFPTUIF-UHFFFAOYSA-N |

Canonical SMILES |

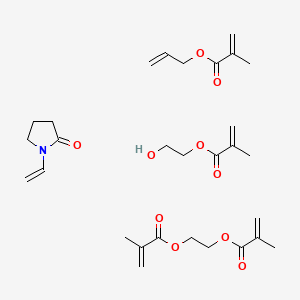

CC(=C)C(=O)OCCO.CC(=C)C(=O)OCCOC(=O)C(=C)C.CC(=C)C(=O)OCC=C.C=CN1CCCC1=O |

Origin of Product |

United States |

Foundational & Exploratory

Hilafilcon B: A Technical Guide to its Chemical Structure and Composition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hilafilcon B is a non-ionic, high-water content hydrogel copolymer widely used in the manufacturing of soft contact lenses. This technical guide provides an in-depth analysis of the chemical structure and composition of Hilafilcon B, including its constituent monomers and physicochemical properties. Detailed experimental protocols for the characterization of this biomaterial are also presented, along with visualizations of its chemical structure and a representative synthesis workflow.

Chemical Composition

Hilafilcon B is a hydrophilic copolymer synthesized from the monomer 2-hydroxyethyl methacrylate (B99206) (HEMA) and N-vinyl pyrrolidone (NVP).[1][2][3] To create a stable, three-dimensional network structure, cross-linking agents are incorporated during polymerization. Specifically, Hilafilcon B utilizes two cross-linkers: allyl methacrylate and ethylene (B1197577) dimethacrylate.[3]

The exact percentage composition of the individual monomers in the final cured polymer is proprietary information of the manufacturer, Bausch & Lomb, and is not publicly available. However, the material is known for its high water content, which is a critical factor in its performance as a contact lens material.[1][2][4]

The chemical names for the polymer are:

-

2-hydroxyethyl 2-methyl-2-propenoate polymer with 1-ethenyl-2-pyrrolidinone, 2-propenyl 2-methyl-2-propenoate and 1,2-ethanediyl bis (2-methyl-2-propenoate).[3]

-

2-hydroxyethyl methacrylate polymer with 1-vinyl-2-pyrrolidinone, allyl methacrylate and ethylene dimethacrylate.[3]

The primary components are:

-

Principal Monomers: 2-hydroxyethyl methacrylate (pHEMA) and N-vinyl-2-pyrrolidone (NVP).[5][6]

-

Cross-linking Agents: Allyl methacrylate and Ethylene glycol dimethacrylate (EGDMA).

Chemical Structure

The structure of Hilafilcon B is a cross-linked polymer network. The main backbone is formed by chains of poly(2-hydroxyethyl methacrylate) and poly(N-vinyl pyrrolidone). These chains are covalently linked by the difunctional cross-linking agents, allyl methacrylate and ethylene dimethacrylate, which creates a hydrogel capable of absorbing and retaining a significant amount of water.

Physicochemical Properties

Hilafilcon B is classified by the FDA as a Group II soft contact lens material, which is characterized by high water content (>50%) and a non-ionic polymer composition.[1] These properties are essential for on-eye comfort and biocompatibility.

| Property | Value |

| Water Content | 59% by weight[1][2][3][7] |

| Oxygen Permeability (Dk) | 22 x 10⁻¹¹ (cm³/sec)(ml O₂/ml x mmHg) @ 35°C[1][3][7] |

| Refractive Index | 1.4036[1][7] |

| Specific Gravity | 1.119[1][7] |

| Light Transmittance | > 97%[1][7] |

| Ionic Content | < 1% (Non-ionic)[1] |

Experimental Protocols

Synthesis of Hilafilcon B (Representative Protocol)

The synthesis of Hilafilcon B is achieved through free-radical polymerization. While the exact manufacturing process is proprietary, a representative protocol for creating a HEMA/NVP copolymer hydrogel is as follows:

-

Monomer Preparation: The monomers (2-hydroxyethyl methacrylate and N-vinyl pyrrolidone), cross-linking agents (allyl methacrylate, ethylene glycol dimethacrylate), and a solvent are mixed in a reaction vessel.

-

Initiator Addition: A photoinitiator, such as azobisisobutyronitrile (AIBN), is added to the monomer mixture.

-

Polymerization: The mixture is dispensed into contact lens molds. The molds are then exposed to UV light for a specified duration to initiate the polymerization process.

-

Curing and Purification: After polymerization, the lenses are demolded and undergo an extraction process, typically by soaking in a solvent like 50% ethanol, to remove any unreacted monomers or initiator.

-

Hydration: The purified lenses are then hydrated by immersion in distilled water or a saline solution, allowing them to swell to their final equilibrium water content.

Determination of Water Content (Gravimetric Method)

The equilibrium water content (EWC) is a critical parameter for hydrogel contact lenses and is determined gravimetrically.

-

Initial Weighing: A fully hydrated lens is removed from its saline solution, blotted to remove surface water, and its wet weight (W_wet) is measured.

-

Drying: The lens is then dried in an oven at a specified temperature (e.g., 60-80°C) until a constant weight is achieved.

-

Final Weighing: The dry weight of the lens (W_dry) is measured.

-

Calculation: The water content is calculated using the following formula:

Water Content (%) = [(W_wet - W_dry) / W_wet] x 100

Measurement of Oxygen Permeability (Polarographic Method)

The oxygen permeability (Dk) of contact lenses is determined using the polarographic method, as standardized by ISO 18369-4.

-

Apparatus: The method utilizes a polarographic oxygen sensor (Clark-type electrode) over which the contact lens is placed.

-

Measurement Principle: The lens separates a chamber with a known oxygen concentration (usually atmospheric air) from the sensor. Oxygen that permeates through the lens is reduced at the cathode, generating an electrical current.

-

Procedure: The hydrated contact lens is placed on the sensor. The current generated is proportional to the oxygen flux through the lens.

-

Calculation: The oxygen transmissibility (Dk/t, where 't' is the lens thickness) is first determined from the measured current. To calculate the intrinsic oxygen permeability (Dk) of the material, a series of lenses with different thicknesses are typically measured. By plotting the resistance to oxygen flow (t/Dk) against thickness (t), the Dk value can be derived from the slope of the resulting line. This "stacking method" helps to mitigate the influence of boundary layer effects on the measurement.

References

- 1. patents.justia.com [patents.justia.com]

- 2. ecp.bauschcontactlenses.com [ecp.bauschcontactlenses.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US9046641B2 - Silicone hydrogel composition and silicone hydrogel contact lenses made from the composition - Google Patents [patents.google.com]

- 5. US10416476B2 - Contact lens product - Google Patents [patents.google.com]

- 6. US9004682B2 - Surface modified contact lenses - Google Patents [patents.google.com]

- 7. patents.justia.com [patents.justia.com]

The Core of Clarity: A Technical Guide to Monomer Synthesis for Hilafilcon B

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the constituent monomers of Hilafilcon B, a widely used hydrogel in the contact lens industry. The document provides a comprehensive overview of the synthetic pathways for the primary monomers, 2-hydroxyethyl methacrylate (B99206) (HEMA) and N-vinylpyrrolidone (NVP), as well as the cross-linking agents, allyl methacrylate and ethylene (B1197577) dimethacrylate. This guide is intended to serve as a core resource, presenting detailed experimental protocols, quantitative data, and visual representations of the chemical processes involved.

Introduction to Hilafilcon B Monomers

Hilafilcon B is a copolymer composed of two principal monomers that impart its characteristic hydrophilic and structural properties: 2-hydroxyethyl methacrylate (HEMA) and N-vinylpyrrolidone (NVP). The polymer matrix is further strengthened by the inclusion of cross-linking agents, namely allyl methacrylate and ethylene dimethacrylate. The precise ratio and polymerization of these components result in a hydrogel with the desired water content, oxygen permeability, and mechanical stability suitable for ophthalmic applications.

Synthesis of 2-Hydroxyethyl Methacrylate (HEMA)

2-Hydroxyethyl methacrylate is a fundamental monomer in the production of many hydrogels due to its hydrophilicity and biocompatibility. Two primary methods for its synthesis are prevalent in industrial and laboratory settings: the esterification of methacrylic acid with ethylene glycol and the reaction of methacrylic acid with ethylene oxide.

Synthesis via Esterification of Methacrylic Acid with Ethylene Glycol

This classic esterification reaction involves the direct reaction of methacrylic acid with ethylene glycol, typically in the presence of an acid catalyst.

-

Reaction Setup: A 250 mL three-necked flask is equipped with a condenser and a water remover.

-

Reactants: To the flask, add 94.6 g (1.1 mol) of methacrylic acid and 31.0 g (0.5 mol) of ethylene glycol.

-

Inhibitor and Catalyst: Introduce 0.25 g (0.00227 mol) of hydroquinone (B1673460) as a polymerization inhibitor and 0.5% (by weight) of sulfuric acid as a catalyst.[1]

-

Reaction Conditions: The reaction mixture is heated to 110°C under a nitrogen atmosphere. The reaction is monitored by measuring the amount of water collected and the change in the acidity index.[1]

-

Purification: Upon completion, the product is rinsed three times with 50 mL of a 5% sodium carbonate (Na2CO3) solution to neutralize the excess acid and catalyst. Subsequently, it is washed twice with a 5% sodium chloride (NaCl) solution and then with double-distilled water. The organic layer is dried with anhydrous magnesium sulfate (B86663) (MgSO4), filtered, and then subjected to reduced pressure at 50°C for 2 hours to remove any residual volatile components.[1]

Synthesis via Reaction of Methacrylic Acid with Ethylene Oxide

This method offers a high-yield alternative to traditional esterification.

-

Reaction Setup: A reaction kettle is charged with methacrylic acid and a magnetic zeolite molecular sieve catalyst.

-

Reactants: After uniform mixing, ethylene oxide is introduced into the reaction kettle. The molar ratio of ethylene oxide to methacrylic acid is typically maintained at 1:(1.01–1.05).[2][3]

-

Catalyst: A magnetic zeolite molecular sieve is used as a catalyst, typically at a loading of 4-6% of the methacrylic acid mass. A key advantage of this catalyst is that it obviates the need for a polymerization inhibitor.[2][3]

-

Reaction Conditions: The reaction kettle is heated to a temperature of 65-70°C and the reaction is allowed to proceed for 2-3 hours.[2][3]

-

Purification: The final product, 2-hydroxyethyl methacrylate, is obtained by distillation.[2][3] This method has been reported to achieve yields of over 97%.[2][3]

Quantitative Data for HEMA Synthesis

| Synthesis Method | Reactants | Catalyst | Inhibitor | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| Esterification | Methacrylic Acid, Ethylene Glycol | Sulfuric Acid | Hydroquinone | 110 | 3-5 | ~93.5 | >99 (after purification) |

| Ethylene Oxide Reaction | Methacrylic Acid, Ethylene Oxide | Magnetic Zeolite Molecular Sieve | Not Required | 65-70 | 2-3 | >97 | >99 (after distillation) |

HEMA Synthesis Pathways

Caption: Synthesis pathways for 2-hydroxyethyl methacrylate (HEMA).

Synthesis of N-Vinylpyrrolidone (NVP)

N-vinylpyrrolidone is a hydrophilic monomer that significantly contributes to the water absorption and comfort of Hilafilcon B lenses. The industrial synthesis of NVP is dominated by the Reppe process, which involves the vinylation of 2-pyrrolidone with acetylene (B1199291).

Synthesis via Vinylation of 2-Pyrrolidone (Reppe Process)

This process is conducted under high pressure and temperature in the presence of a basic catalyst.

-

Catalyst Preparation: The catalyst, potassium pyrrolidonate, is prepared by reacting 2-pyrrolidone with potassium hydroxide.

-

Reaction Setup: The reaction is carried out in a high-pressure autoclave.

-

Reactants: 2-pyrrolidone and acetylene are the primary reactants.

-

Reaction Conditions: The reaction is conducted at a temperature of 150-180°C and a pressure between 0.9 and 1.5 MPa.[4] To ensure safety, the acetylene is diluted with nitrogen.[4]

-

Purification: The crude NVP is purified by vacuum distillation to remove unreacted 2-pyrrolidone and other impurities.[5] Commercially available NVP often contains a polymerization inhibitor, such as sodium hydroxide, which must be removed before polymerization, typically by vacuum distillation or adsorption.[6]

Synthesis via Dehydration of N-(2-hydroxyethyl)-2-pyrrolidone

An alternative, non-acetylenic route to NVP involves the dehydration of N-(2-hydroxyethyl)-2-pyrrolidone (HEP).

-

Reactant Preparation: HEP is synthesized by reacting gamma-butyrolactone (B3396035) with 2-aminoethanol.

-

Reaction Setup: The dehydration is performed in a heated reactor tube containing a catalyst.

-

Reaction Conditions: A vaporized mixture of HEP and a diluent gas (e.g., nitrogen) is passed through the reactor at high temperatures. The addition of water to the dehydration process has been shown to reduce the formation of by-products like N-ethyl-2-pyrrolidone (NEP) and can improve the selectivity to NVP.[7]

-

Purification: The resulting NVP is collected along with water, unreacted HEP, and by-products, and is subsequently purified by distillation.

Quantitative Data for NVP Synthesis

| Synthesis Method | Reactants | Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) |

| Reppe Process | 2-Pyrrolidone, Acetylene | Potassium Pyrrolidonate | 150-180 | 0.9-1.5 | High (Industrial) | >99 (after distillation) |

| HEP Dehydration | N-(2-hydroxyethyl)-2-pyrrolidone | Various | High | Atmospheric | Variable | >99 (after distillation) |

NVP Synthesis Pathway

Caption: The industrial Reppe process for N-vinylpyrrolidone (NVP) synthesis.

Synthesis of Cross-Linking Agents

Cross-linking agents are crucial for creating a stable, three-dimensional polymer network in the hydrogel.

Synthesis of Allyl Methacrylate

Allyl methacrylate can be synthesized through the transesterification of an ester of methacrylic acid with allyl alcohol.

-

Reactants: Allyl alcohol is reacted with an ester of methacrylic acid, such as methyl methacrylate.[8]

-

Catalyst: Zirconium acetylacetonate (B107027) is a particularly effective catalyst for this reaction, leading to high purity allyl methacrylate.[8]

-

Reaction Conditions: The reaction is typically carried out at a temperature between 80°C and 120°C and a pressure of 500 to 1300 mbar.[8]

-

Purification: The product can be purified by distillation.

Synthesis of Ethylene Glycol Dimethacrylate (EGDMA)

EGDMA is a diester formed by the condensation of two equivalents of methacrylic acid with ethylene glycol.[9]

-

Reactants: Methacrylic acid and ethylene glycol are reacted in a 2:1 molar ratio.

-

Catalyst: The reaction is catalyzed by an acid, such as sulfuric acid.

-

Reaction Conditions: The esterification is carried out with the removal of water to drive the reaction to completion.

-

Purification: The crude product is purified to remove unreacted starting materials and the catalyst.

Cross-Linking Agent Synthesis Pathways

References

- 1. ikm.org.my [ikm.org.my]

- 2. CA2692583C - Process for preparing allyl methacrylate - Google Patents [patents.google.com]

- 3. CN103304413A - Synthetic method of 2-hydroxyethyl methacrylate - Google Patents [patents.google.com]

- 4. What are the synthesis methods of N-Vinyl-2-pyrrolidone?_Chemicalbook [chemicalbook.com]

- 5. N-Vinyl-2-pyrrolidone synthesis - chemicalbook [chemicalbook.com]

- 6. Polymerization and hydrolysis of N-Vinyl-2-pyrrolidone_Chemicalbook [chemicalbook.com]

- 7. WO2006023118A1 - Process for making n-vinyl-2-pyrrolidone - Google Patents [patents.google.com]

- 8. US8129563B2 - Method for synthesizing allyl methacrylate - Google Patents [patents.google.com]

- 9. Ethylene glycol dimethacrylate - Wikipedia [en.wikipedia.org]

The Core Polymerization Process of Hilafilcon B Hydrogel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core polymerization process used to synthesize Hilafilcon B, a widely utilized hydrogel in the contact lens industry. This document details the chemical constituents, a representative polymerization protocol, and the key quantitative parameters that influence the final properties of the hydrogel.

Introduction to Hilafilcon B

Hilafilcon B is a non-ionic, high-water-content hydrogel belonging to the FDA Group II category of soft contact lens materials.[1] Its biocompatibility, oxygen permeability, and hydrophilicity make it a suitable material for daily wear contact lenses.[1] The hydrogel is a copolymer primarily composed of 2-hydroxyethyl methacrylate (B99206) (HEMA) and N-vinylpyrrolidone (NVP).[1] The polymerization process results in a three-dimensional cross-linked network that can absorb and retain significant amounts of water, a critical property for on-eye comfort.[2]

Chemical Components of the Polymerization System

The synthesis of Hilafilcon B hydrogel involves the polymerization of monomeric units in the presence of a cross-linking agent and an initiator.

2.1. Monomers:

-

2-Hydroxyethyl Methacrylate (HEMA): As the primary monomer, HEMA provides the fundamental structure and hydrophilic properties of the hydrogel due to its hydroxyl group.[3]

-

N-Vinylpyrrolidone (NVP): NVP is incorporated to enhance the water content and surface wettability of the final hydrogel.[2][4] The amide group in the NVP monomer increases the material's hydrophilicity.[4]

2.2. Cross-linking Agents:

To form a stable, three-dimensional network, cross-linking agents are essential. These molecules possess more than one polymerizable group, allowing them to connect different polymer chains. For HEMA-NVP based hydrogels, common cross-linkers include:

-

Ethylene Glycol Dimethacrylate (EGDMA): A frequently used cross-linker that improves the mechanical strength of the hydrogel.[2][4]

-

Allyl Methacrylate (AM): Another potential cross-linking agent that can be incorporated into the polymer network.

2.3. Initiators:

The polymerization process is typically initiated by free radicals generated from an initiator molecule upon exposure to energy, such as ultraviolet (UV) light or heat.

-

Photoinitiators: For UV-curing processes, photoinitiators are employed. When exposed to UV radiation of a specific wavelength, these molecules cleave to form free radicals, which then initiate the polymerization cascade.[5][6] Commonly used photoinitiators for HEMA-based systems include:

-

Thermal Initiators: In thermal polymerization, the initiator decomposes upon heating to generate free radicals. A common example is:

-

2,2'-Azobis(2-methylpropionitrile) (AIBN)[8]

-

The Polymerization Process: A Representative Protocol

While the precise, proprietary formulation and manufacturing process for commercial Hilafilcon B lenses are not publicly disclosed, a representative experimental protocol for synthesizing a HEMA-NVP copolymer hydrogel via UV photo-polymerization is detailed below. This protocol is based on methodologies reported in scientific literature for similar hydrogel systems.[2][7][9]

3.1. Materials and Equipment:

-

Monomers: 2-hydroxyethyl methacrylate (HEMA), N-vinylpyrrolidone (NVP)

-

Cross-linker: Ethylene glycol dimethacrylate (EGDMA)

-

Photoinitiator: 1-hydroxycyclohexyl phenyl ketone (Irgacure 184)

-

Solvent (optional, for viscosity control): Ethanol (B145695)

-

Molds: Polypropylene (B1209903) contact lens molds

-

UV Curing Chamber: Equipped with a 365 nm UV light source

-

Inert Gas: Nitrogen

-

Post-processing solutions: 50% Ethanol solution, Deionized water, Phosphate-buffered saline (PBS, pH 7.4)

3.2. Experimental Procedure:

-

Monomer Mixture Preparation:

-

In a light-protected vessel, combine the monomers (HEMA and NVP) and the cross-linking agent (EGDMA) in the desired weight ratios (see Table 1 for example formulations).

-

Add the photoinitiator (e.g., 0.4 wt% of the total monomer weight) to the mixture.[2]

-

If necessary, a solvent like ethanol can be added to reduce the viscosity of the monomer mixture.

-

Stir the mixture in a dark environment at room temperature for several hours to ensure homogeneity.[2]

-

-

Degassing:

-

Purge the monomer mixture with nitrogen gas for approximately 1-2 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.[7]

-

-

Molding and Curing:

-

Carefully dispense the degassed monomer mixture into the polypropylene contact lens molds.

-

Place the filled molds into a UV curing chamber.

-

Expose the molds to a 365 nm UV light source for a specified duration, typically around 40 minutes, to complete the polymerization process.[2]

-

-

Demolding and Purification:

-

After curing, carefully open the molds to retrieve the polymerized hydrogel lenses.

-

To remove any unreacted monomers, initiator fragments, and other impurities, immerse the lenses in a 50% ethanol solution for 24 hours at an elevated temperature (e.g., 50°C).[2]

-

Following the ethanol wash, transfer the lenses to deionized water for at least 12 hours to remove the ethanol and allow the hydrogels to swell.[2]

-

-

Hydration and Sterilization:

-

Finally, store the purified hydrogel lenses in a sterile phosphate-buffered saline (PBS) solution at a physiological pH of 7.4.

-

Quantitative Data and Material Properties

The properties of the resulting Hilafilcon B hydrogel are highly dependent on the composition of the initial monomer mixture. The following tables summarize key quantitative data from studies on HEMA-NVP copolymer hydrogels.

Table 1: Example Formulations of HEMA-NVP Hydrogels

| Formulation | HEMA (wt%) | NVP (wt%) | EGDMA (wt%) | Photoinitiator (wt%) | Reference |

| A | 80 | 19.5 | 0.5 | 0.1 | [7] |

| B | 60 | 39.5 | 0.5 | 0.1 | [7] |

| C | 70 | 29.4 | 0.6 | 0.4 | Adapted from[2] |

Table 2: Influence of Monomer Composition on Hydrogel Properties

| Property | Effect of Increasing NVP Content | Rationale | References |

| Equilibrium Water Content (EWC) | Increases | The hydrophilic amide group in NVP attracts more water molecules into the hydrogel network. | [2][4] |

| Oxygen Permeability (Dk) | Generally Increases with EWC | Higher water content facilitates the transport of oxygen through the hydrogel matrix. | [2] |

| Contact Angle | Decreases | Increased NVP content enhances the surface wettability of the hydrogel. | [2] |

| Young's Modulus | Decreases | A higher water content leads to a softer, more flexible material with lower stiffness. | [2] |

Visualizing the Process and Mechanisms

5.1. Polymerization Mechanism

The following diagram illustrates the free-radical polymerization mechanism for the synthesis of a HEMA-NVP copolymer.

Caption: Free-radical polymerization of HEMA-NVP hydrogel.

5.2. Experimental Workflow

The diagram below outlines the key steps in the laboratory-scale synthesis of Hilafilcon B hydrogel.

Caption: Experimental workflow for Hilafilcon B synthesis.

Conclusion

The polymerization of Hilafilcon B hydrogel is a well-defined process involving the free-radical copolymerization of HEMA and NVP, along with a suitable cross-linking agent and initiator. By carefully controlling the formulation and polymerization conditions, it is possible to tailor the material properties, such as water content, oxygen permeability, and mechanical strength, to meet the stringent requirements for contact lens applications. The representative protocol and data presented in this guide provide a solid foundation for researchers and professionals working with or developing similar hydrogel-based biomaterials.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. mdpi.com [mdpi.com]

- 3. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 4. researchgate.net [researchgate.net]

- 5. Effect of the photoinitiator system on the polymerization of secondary methacrylamides of systematically varied structure for dental adhesive applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of the photoinitiator system on the polymerization of secondary methacrylamides of systematically varied structure for dental adhesive applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 9. Easy-to-Make Polymer Hydrogels by UV-Curing for the Cleaning of Acrylic Emulsion Paint Films - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Hilafilcon B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hilafilcon B is a non-ionic, high water content hydrogel material commonly utilized in the manufacturing of soft contact lenses. Classified by the U.S. Food and Drug Administration (FDA) as a Group II material, it is a copolymer of 2-hydroxyethyl methacrylate (B99206) (HEMA) and N-vinyl pyrrolidone (NVP).[1][2][3][4] This composition imparts a balance of flexibility, oxygen permeability, and surface wettability, making it a subject of interest for ophthalmic research and the development of drug delivery systems. This technical guide provides an in-depth analysis of the physical and chemical properties of Hilafilcon B, complete with detailed experimental protocols and data presented for comparative analysis.

Chemical Composition and Classification

Hilafilcon B is a hydrophilic copolymer.[4][5] Its primary monomers are 2-hydroxyethyl methacrylate and N-vinyl pyrrolidone.[3][5][6] This composition places it in the FDA's Group II category for soft contact lens materials, which are characterized by high water content (>50%) and a non-ionic nature.[2] The absence of ionic charge contributes to the material's resistance to protein deposition, a crucial factor in maintaining lens comfort and ocular health.[7][8][9]

Physical and Chemical Properties

The key physical and chemical properties of Hilafilcon B are summarized in the tables below. These properties are critical in determining the material's performance, particularly its interaction with the ocular surface and its potential as a vehicle for drug delivery.

Table 1: Core Physical and Chemical Properties of Hilafilcon B

| Property | Value | References |

| Water Content | 59% | [5][7][8][10][11][12] |

| Oxygen Permeability (Dk) | 22 x 10⁻¹¹ (cm³/sec)(ml O₂/ml x mmHg) @ 35°C | [1][5][10][12] |

| Oxygen Transmissibility (Dk/t) | 11.4 - 22 x 10⁻⁹ (cm/sec)(ml O₂/ml x mmHg) | [6][13][14] |

| Refractive Index | 1.4036 | [1][5] |

| Specific Gravity | 1.119 | [1][5] |

| Light Transmittance | Approx. 95% - 97% (C.I.E. Y value) | [1][5] |

| FDA Material Group | II (High Water, Non-ionic) | [2][6] |

Table 2: Mechanical Properties of Hilafilcon B

| Property | Value | References |

| Young's Modulus | Not explicitly stated for Hilafilcon B, but hydrogels with similar water content (55%) have a moderate-to-low Young's Modulus. | [7][15] |

Experimental Protocols

The accurate determination of the physicochemical properties of hydrogel materials like Hilafilcon B relies on standardized experimental procedures. The following sections detail the methodologies for measuring the key parameters outlined above, primarily based on International Organization for Standardization (ISO) standards.

Determination of Water Content (Gravimetric Method - ISO 18369-4)

The equilibrium water content (EWC) of Hilafilcon B is determined using the gravimetric method.[10][13][16] This protocol involves measuring the weight of the hydrated lens and the weight of the same lens after all water has been removed.

Methodology:

-

Hydration: The Hilafilcon B sample is immersed in a standard saline solution at a specified temperature (typically 20°C ± 0.5°C) for a period sufficient to ensure full hydration (at least 24 hours).

-

Surface Drying: The hydrated sample is removed from the saline, and excess surface water is carefully blotted away using lint-free paper. It is crucial to avoid excessive blotting, which could remove water from the hydrogel matrix.

-

Weighing (Hydrated): The hydrated and blotted sample is immediately weighed on a calibrated analytical balance to determine its wet weight (W_wet).

-

Dehydration: The sample is then placed in a vacuum oven at a specified temperature (e.g., 60°C) until a constant dry weight is achieved. This ensures the complete removal of all absorbed water.

-

Weighing (Dry): The dehydrated sample is weighed to determine its dry weight (W_dry).

-

Calculation: The equilibrium water content is calculated using the following formula:

EWC (%) = [(W_wet - W_dry) / W_wet] x 100

Below is a DOT script visualizing the workflow for determining water content.

Determination of Oxygen Permeability (Polarographic Method - ISO 18369-4)

The oxygen permeability (Dk) of Hilafilcon B is measured using the polarographic method, often referred to as the Fatt method.[1][4][5][17][18][19] This technique measures the electric current generated by the reduction of oxygen that passes through the contact lens material.

Methodology:

-

Sample Preparation: The Hilafilcon B lens is equilibrated in a saline solution at 35°C ± 0.5°C. The thickness of the central zone of the lens is measured accurately.

-

Apparatus Setup: A polarographic oxygen sensor (Clark-type electrode) is used. The lens is placed over the cathode of the sensor, ensuring no air bubbles are trapped between the lens and the electrode surface.

-

Measurement: The anterior surface of the lens is exposed to air with a known partial pressure of oxygen (typically atmospheric air). The oxygen that permeates through the lens is reduced at the cathode, generating an electrical current that is proportional to the oxygen flux.

-

Data Analysis: The steady-state current is recorded. To determine the intrinsic Dk of the material, measurements are typically taken on a series of lens thicknesses (by stacking multiple lenses) to correct for boundary layer effects.

-

Calculation: The oxygen permeability (Dk) is calculated from the slope of the plot of the reciprocal of the oxygen transmissibility (t/Dk) versus the lens thickness (t). The unit for Dk is Barrer, where 1 Barrer = 10⁻¹¹ (cm³ O₂ ⋅ cm) / (cm² ⋅ s ⋅ mmHg).

The following DOT script illustrates the experimental workflow for measuring oxygen permeability.

Determination of Refractive Index (Abbe Refractometer - ISO 18369-4)

The refractive index of a fully hydrated Hilafilcon B sample is measured using an Abbe refractometer.[20][21][22]

Methodology:

-

Sample Preparation: The Hilafilcon B lens is removed from its packaging and blotted to remove excess surface saline.

-

Measurement: The lens is placed on the prism of the Abbe refractometer. A drop of standard saline solution is placed on top of the lens to ensure good optical contact. The measurement is taken at a controlled temperature (e.g., 20°C).

-

Reading: The refractive index is read directly from the instrument's scale.

Determination of Mechanical Properties (Tensile Testing)

The mechanical properties, such as Young's Modulus, tensile strength, and elongation at break, are determined by uniaxial tensile testing.[1][7][15][23][24]

Methodology:

-

Sample Preparation: A strip of the Hilafilcon B material with uniform width and thickness is cut.

-

Testing: The sample is mounted in the grips of a universal testing machine, submerged in a saline bath at a physiologically relevant temperature (e.g., 35°C).

-

Measurement: The sample is stretched at a constant rate until it fractures. The force applied and the elongation of the sample are continuously recorded.

-

Calculation:

-

Young's Modulus (Modulus of Elasticity): Calculated from the initial linear portion of the stress-strain curve.

-

Tensile Strength: The maximum stress the material can withstand before fracturing.

-

Elongation at Break: The percentage increase in length at the point of fracture.

-

Biocompatibility

Hilafilcon B is considered to be biocompatible for its intended use in contact lenses.[17][25][26] Its non-ionic surface chemistry contributes to a lower propensity for protein and lipid deposition compared to ionic hydrogels. This resistance to biofouling is a key factor in maintaining comfort and reducing the risk of adverse ocular events. Studies have shown that Hilafilcon B lenses maintain good on-eye wettability and comfort.[27]

Logical Relationships of Properties

The physical and chemical properties of Hilafilcon B are interconnected and influence its overall performance. The high water content is directly related to its flexibility and oxygen permeability. However, a higher water content can sometimes compromise mechanical strength. The non-ionic nature of the polymer backbone is a key determinant of its biocompatibility by minimizing protein adhesion.

The following diagram illustrates the relationship between the chemical composition and the key performance characteristics of Hilafilcon B.

Conclusion

Hilafilcon B is a well-characterized hydrogel material with a specific set of physical and chemical properties that make it suitable for ophthalmic applications, particularly in the manufacturing of soft contact lenses. Its high water content, good oxygen permeability, and non-ionic nature contribute to its biocompatibility and wearer comfort. The standardized experimental protocols detailed in this guide provide a framework for the consistent and accurate measurement of its key characteristics, which is essential for quality control, further research, and the development of new applications for this versatile biomaterial.

References

- 1. research.manchester.ac.uk [research.manchester.ac.uk]

- 2. laboratuar.com [laboratuar.com]

- 3. intertekinform.com [intertekinform.com]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. The Permeability of Building Materials [versaperm.com]

- 6. ia800208.us.archive.org [ia800208.us.archive.org]

- 7. Tensile properties of soft contact lens materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measuring the Modulus of Silicone Hydrogel Contact Lenses | Semantic Scholar [semanticscholar.org]

- 9. Reliability of Blotting Techniques to Assess Contact Lens Water Content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Humidity-conditioned gravimetric method to measure the water content of hydrogel contact lens materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdcpp.com [mdcpp.com]

- 12. OPG [opg.optica.org]

- 13. Humidity-conditioned gravimetric method to measure the water content of hydrogel contact lens materials. | Semantic Scholar [semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. zwickroell.com [zwickroell.com]

- 16. mdpi.com [mdpi.com]

- 17. [Determination of oxygen permeability by the FATT method for hydrogel contact lenses] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Oxygen permeability of the pigmented material used in cosmetic daily disposable contact lenses - PMC [pmc.ncbi.nlm.nih.gov]

- 19. createchrehder.com [createchrehder.com]

- 20. Refractive index and equilibrium water content of conventional and silicone hydrogel contact lenses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. [PDF] Equivalences between refractive index and equilibrium water content of conventional and silicone hydrogel soft contact lenses from automated and manual refractometry. | Semantic Scholar [semanticscholar.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. repositorium.uminho.pt [repositorium.uminho.pt]

- 26. researchgate.net [researchgate.net]

- 27. GSO ISO 18369-4:2024 - Standards Store - Ministry of Industry & Commerce - Kingdom of Bahrain [bsmd.moic.gov.bh]

The Molecular Weight Distribution of Hilafilcon B Polymers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hilafilcon B, a key biomaterial in the ophthalmic industry, is a hydrophilic copolymer primarily used in the manufacturing of soft contact lenses, most notably Bausch & Lomb's SofLens 59. This technical guide provides an in-depth exploration of the molecular characteristics of Hilafilcon B, with a core focus on its molecular weight distribution. While specific proprietary data on the molecular weight distribution of Hilafilcon B is not publicly available, this document outlines the fundamental principles of its polymer structure, the standard methodologies for its characterization, and presents a generalized framework for understanding its molecular properties. This guide serves as a vital resource for researchers and professionals engaged in the development and analysis of hydrogel-based medical devices.

Introduction to Hilafilcon B

Hilafilcon B is a non-ionic, high-water content hydrogel, classified by the FDA as a Group II material.[1] Its composition as a copolymer of 2-hydroxyethyl methacrylate (B99206) (HEMA) and N-vinyl pyrrolidone (NVP) imparts a unique combination of flexibility, oxygen permeability, and biocompatibility, making it a suitable material for daily wear contact lenses.[2] The high water content, approximately 59%, contributes significantly to the lens's comfort and resistance to protein deposition.[3][4]

Table 1: General Properties of Hilafilcon B

| Property | Value/Description | Reference(s) |

| USAN Name | Hilafilcon B | [5] |

| Material Class | Hydrogel | [6] |

| FDA Group | II (High Water, Non-ionic) | [4] |

| Principal Monomers | 2-hydroxyethyl methacrylate (HEMA), N-vinyl pyrrolidone (NVP) | [2][5] |

| Water Content | 59% | [4][6] |

| Oxygen Permeability (Dk) | 22 x 10-11 (cm3O2(STP) x cm)/(sec x cm2 x mmHg) @ 35°C | [2] |

| Manufacturing Method | Cast-moulding process | [4] |

| Common Application | Soft contact lenses (e.g., SofLens 59) | [3][4] |

Polymer Synthesis and Structure

The synthesis of Hilafilcon B, like other poly(HEMA-co-NVP) hydrogels, is typically achieved through free-radical polymerization.[7] This process involves the initiation of a reaction between the HEMA and NVP monomers in the presence of a cross-linking agent, which results in a three-dimensional polymer network. The ratio of the monomers and the concentration of the cross-linker are critical parameters that determine the final properties of the hydrogel, including its water content, mechanical strength, and molecular weight distribution.

The polymerization is a chain-growth mechanism that can be subject to variations, leading to a distribution of polymer chain lengths and, consequently, a range of molecular weights within the final material.[7] This distribution is a key characteristic that influences the material's bulk properties.

Molecular Weight Distribution

The molecular weight of a polymer is not a single value but a distribution of different chain lengths. This distribution is typically characterized by several parameters:

-

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

-

Weight-average molecular weight (Mw): An average that takes into account the weight of each polymer chain. Larger chains contribute more to this average.

-

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). It is a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer (all chains have the same length), while higher values indicate a broader distribution.

The molecular weight distribution significantly impacts the material properties of hydrogels. For instance, it can influence mechanical properties such as tensile strength and modulus, as well as swelling behavior and drug release kinetics in drug delivery applications.[7]

While specific Mn, Mw, and PDI values for Hilafilcon B are proprietary and not publicly disclosed, the following table provides a template for how such data would be presented.

Table 2: Hypothetical Molecular Weight Distribution Data for Hilafilcon B

| Parameter | Symbol | Typical Value Range (Hypothetical) |

| Number-Average Molecular Weight | Mn | 50,000 - 150,000 g/mol |

| Weight-Average Molecular Weight | Mw | 150,000 - 400,000 g/mol |

| Polydispersity Index | PDI | 2.0 - 3.5 |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific data for Hilafilcon B is not publicly available.

Experimental Protocol: Characterization by Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for determining the molecular weight distribution of polymers.

Principle

GPC separates molecules based on their hydrodynamic volume in solution. The sample is dissolved in a suitable solvent and passed through a column packed with porous gel beads. Larger molecules cannot enter the pores and thus elute first, while smaller molecules penetrate the pores to varying extents and have a longer elution time. A detector measures the concentration of the polymer as it elutes, generating a chromatogram from which the molecular weight distribution can be calculated against a calibration curve.

Generalized GPC Protocol for Hydrogel Analysis

-

Sample Preparation:

-

A known mass of the dry Hilafilcon B polymer is dissolved in a suitable solvent (e.g., a buffer solution or an organic solvent compatible with the hydrogel). The concentration is typically in the range of 1-5 mg/mL.

-

The solution is filtered through a microporous filter (e.g., 0.22 µm) to remove any particulate matter.

-

-

Instrumentation:

-

A GPC system equipped with a pump, injector, a set of columns suitable for hydrogel analysis, and a refractive index (RI) detector.

-

The mobile phase should be the same as the solvent used for sample preparation.

-

-

Calibration:

-

The system is calibrated using a series of well-characterized, narrow-PDI polymer standards (e.g., polyethylene (B3416737) glycol or pullulan standards for aqueous GPC).

-

A calibration curve of log(Molecular Weight) versus elution volume/time is generated.

-

-

Analysis:

-

The prepared Hilafilcon B sample is injected into the GPC system.

-

The chromatogram is recorded.

-

-

Data Processing:

-

The molecular weight distribution parameters (Mn, Mw, and PDI) are calculated from the sample chromatogram using the calibration curve.

-

Conclusion

Hilafilcon B remains a significant material in the field of ophthalmic devices due to its favorable combination of properties. Understanding its molecular weight distribution is crucial for predicting its performance and for the development of new and improved hydrogel-based biomaterials. While specific quantitative data for Hilafilcon B is proprietary, this guide provides a comprehensive overview of its chemical nature and the standard methodologies used for its characterization. The provided experimental framework for GPC analysis can be adapted by researchers to investigate the molecular properties of similar hydrogel systems, thereby contributing to the advancement of biomedical material science.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. bausch.ca [bausch.ca]

- 3. shop.optica.net [shop.optica.net]

- 4. SofLens 59 : Bausch + Lomb [bausch.in]

- 5. Contact Lens Update [data.contactlensupdate.com]

- 6. alensa.com [alensa.com]

- 7. Contact Lens Materials: A Materials Science Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Properties of Hilafilcon B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal properties of Hilafilcon B, a widely used hydrogel in the biomedical field, particularly for contact lenses. Due to the limited availability of direct thermal analysis data for Hilafilcon B, this paper leverages data from its constituent polymers, poly(2-hydroxyethyl methacrylate) (pHEMA) and polyvinylpyrrolidone (B124986) (PVP), and their copolymers, which serve as a close proxy for understanding the thermal behavior of Hilafilcon B. This approach allows for a comprehensive evaluation relevant to researchers and professionals in drug development and material science.

Introduction to Hilafilcon B

Hilafilcon B is a non-ionic, high-water-content hydrogel, with a water content of approximately 59%.[1][2] It is a copolymer of 2-hydroxyethyl methacrylate (B99206) (HEMA) and N-vinylpyrrolidone (PVP).[3] The material's high water content and biocompatibility make it suitable for various biomedical applications, including soft contact lenses. Understanding its thermal properties is crucial for predicting its stability, processability, and performance in different environments.

Thermal Analysis Methodologies

The primary techniques for characterizing the thermal properties of polymers like Hilafilcon B are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. It is used to determine the glass transition temperature (Tg), melting point (Tm), and heat capacity (Cp) of a material.

Experimental Protocol (General):

A small, weighed sample of the dehydrated hydrogel (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference. The sample and reference are heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. The heat flow to the sample is monitored and plotted against temperature. The glass transition is observed as a step-like change in the baseline of the DSC thermogram.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature (Td) of materials.

Experimental Protocol (General):

A small, weighed sample of the dehydrated hydrogel is placed in a TGA furnace. The sample is heated at a constant rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen). The mass of the sample is continuously monitored and recorded as a function of temperature. The resulting TGA curve shows the temperature at which weight loss occurs, indicating decomposition.

Quantitative Thermal Properties

The following tables summarize the key thermal properties of materials closely related to Hilafilcon B. It is important to note that these values are for pHEMA, PVP, and their copolymers, and should be considered as representative approximations for Hilafilcon B.

Table 1: Glass Transition Temperatures (Tg) of Hilafilcon B-related Polymers

| Material | Glass Transition Temperature (Tg) (°C) |

| pHEMA | 88.2 - 124 |

| PVP (1300 kDa) | 181 |

| p(HEMA)/PVP Semi-interpenetrating Polymer Network | 167 - 169 |

Data sourced from studies on pHEMA and p(HEMA)/PVP hydrogels.[3][4] The range in pHEMA Tg reflects potential variations in molecular weight and experimental conditions.

Table 2: Decomposition Temperatures of a pHEMA-gr-PVP Copolymer

| Material | Onset of Weight Loss (°C) |

| pHEMA-gr-PVP Copolymer (80:20 mass parts) | ~190 (463 K) |

Data sourced from a thermogravimetric analysis of a pHEMA-grafted-PVP copolymer.[5]

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the thermal analysis of a hydrogel material like Hilafilcon B.

Caption: Experimental workflow for thermal analysis of Hilafilcon B.

Discussion

The thermal properties of Hilafilcon B are largely dictated by its principal components, pHEMA and PVP. The glass transition temperature of the p(HEMA)/PVP copolymer is intermediate to that of the individual homopolymers, as expected for a copolymer system.[3] The relatively high Tg of the dehydrated material suggests good thermal stability at physiological temperatures.

The thermogravimetric analysis of a similar pHEMA-gr-PVP copolymer indicates that the material is stable up to approximately 190°C, after which it begins to decompose.[5] This high decomposition temperature is indicative of a material that can withstand typical storage and handling conditions without thermal degradation.

It is crucial to recognize that the water content significantly influences the thermal properties of hydrogels. The data presented here is for dehydrated materials. In the hydrated state, the glass transition temperature of Hilafilcon B would be substantially lower due to the plasticizing effect of water.

Conclusion

This technical guide has provided a comprehensive overview of the thermal properties of Hilafilcon B, drawing upon data from its constituent polymers and their copolymers. The material exhibits a high glass transition temperature and thermal stability in its dehydrated state. These properties are critical for ensuring the material's integrity during manufacturing, sterilization, and storage. For drug development professionals, this information is vital for designing stable drug-eluting contact lenses and other biomedical devices. Further research focusing directly on the thermal analysis of Hilafilcon B in both its dehydrated and hydrated states would provide a more complete understanding of its behavior in physiological environments.

References

Unveiling the Mechanical Landscape of Hilafilcon B Hydrogels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanical properties of Hilafilcon B, a widely utilized hydrogel in the biomedical field, particularly for contact lens applications. This document synthesizes key quantitative data, details established experimental protocols for characterization, and visualizes the logical relationships between the material's properties, offering a valuable resource for professionals in research and development.

Core Mechanical and Physical Properties of Hilafilcon B

Hilafilcon B is a non-ionic, high-water content hydrogel. Chemically, it is a copolymer of 2-hydroxyethyl methacrylate (B99206) (HEMA) and N-vinylpyrrolidone (NVP)[1][2]. This composition imparts a combination of hydrophilicity and structural integrity. The key mechanical and physical properties are summarized below.

| Property | Value | Testing Conditions |

| Water Content | 59% by weight | Immersed in sterile saline solution at 23±2°C |

| Oxygen Permeability (Dk) | 22 x 10⁻¹¹ (cm²/sec)(ml O₂/ml x mmHg) | Polarographic Method at 35°C |

| Young's Modulus | 0.37 MPa | For SofLens Daily (a Hilafilcon B product) |

| Refractive Index | 1.4036 | - |

| Specific Gravity | 1.119 | - |

Experimental Protocols for Mechanical Characterization

Accurate and reproducible characterization of hydrogel mechanical properties is critical for predicting their performance. The following sections detail the standardized and widely accepted methodologies for testing the key parameters of Hilafilcon B.

Determination of Water Content (Gravimetric Method)

The water content of a hydrogel is a fundamental property that significantly influences its mechanical behavior and permeability. The gravimetric method, as outlined in ISO 18369-4:2017, is a standard approach[3][4][5][6][7]. An improved humidity-conditioned gravimetric method can also be employed to minimize errors from surface blotting[8][9].

Protocol:

-

Sample Preparation: Three samples of the Hilafilcon B hydrogel are used.

-

Initial Weighing (Wet Weight): The hydrated hydrogel sample is carefully removed from its saline solution. The surface is gently blotted with lint-free paper to remove excess surface water without compressing the sample. The sample is immediately weighed on an analytical balance to the nearest 0.1 mg. This is the wet weight (W_wet).

-

Drying: The sample is placed in a vacuum oven at a specified temperature (e.g., 60°C) until a constant weight is achieved. This ensures all water is removed without degrading the polymer.

-

Final Weighing (Dry Weight): After cooling to room temperature in a desiccator to prevent rehydration from atmospheric moisture, the dry sample is weighed to the nearest 0.1 mg. This is the dry weight (W_dry).

-

Calculation: The water content percentage is calculated using the following formula:

Water Content (%) = [(W_wet - W_dry) / W_wet] x 100

Measurement of Oxygen Permeability

Oxygen permeability (Dk) is a critical parameter for applications where oxygen transport is essential, such as contact lenses. The polarographic method, detailed in ISO 18369-4:2017, is the standard for this measurement[3][4][5][6][7].

Protocol:

-

Apparatus: A polarographic oxygen sensor with a known surface area is used. The setup includes a measurement cell where the hydrogel sample is placed, separating a chamber with a known oxygen concentration from the sensor.

-

Sample Preparation: The Hilafilcon B hydrogel sample of a known, uniform thickness is placed in the measurement cell, ensuring no air bubbles are trapped.

-

Measurement: The rate of oxygen diffusion through the hydrogel is measured by the polarographic sensor. The sensor generates an electrical current proportional to the amount of oxygen reaching its surface.

-

Calculation: The oxygen permeability (Dk) is calculated based on Fick's first law of diffusion, taking into account the measured current, the thickness of the hydrogel, and the partial pressure of oxygen.

Tensile Testing for Young's Modulus

Tensile testing provides crucial information about a material's stiffness and elasticity, quantified by the Young's Modulus. This protocol is a synthesis of common methodologies for testing hydrogel contact lenses[10].

Protocol:

-

Sample Preparation: A flat, dog-bone or rectangular shaped specimen of Hilafilcon B with uniform thickness and width is prepared. The dimensions are precisely measured.

-

Testing Environment: The test is conducted in a hydrated state, typically by immersing the sample in a saline solution at a physiologically relevant temperature (e.g., 37°C).

-

Apparatus: A universal testing machine equipped with a low-force load cell (e.g., 10 N) is used. Specialized grips are employed to hold the delicate hydrogel sample without causing damage or slippage.

-

Procedure: The sample is mounted in the grips, and a tensile load is applied at a constant strain rate. The applied force and the resulting elongation of the sample are continuously recorded until the sample fractures.

-

Data Analysis: A stress-strain curve is generated from the force-elongation data. The Young's Modulus (E) is calculated from the initial, linear portion of this curve, representing the material's elastic region.

E = Stress / Strain = (Force / Cross-sectional Area) / (Change in Length / Original Length)

Rheological Characterization

Rheological measurements provide insights into the viscoelastic properties of a hydrogel, describing its ability to both store and dissipate mechanical energy. As specific studies on Hilafilcon B are limited, this protocol is based on general methods for pHEMA-based hydrogels[11][12].

Protocol:

-

Apparatus: A rotational rheometer with a parallel-plate or cone-and-plate geometry is used.

-

Sample Preparation: A cylindrical or disk-shaped sample of Hilafilcon B hydrogel is placed between the plates of the rheometer.

-

Oscillatory Testing: Small-amplitude oscillatory shear is applied to the sample over a range of frequencies.

-

Data Acquisition: The storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component, are measured as a function of frequency.

-

Analysis: The data reveals the viscoelastic nature of the hydrogel. For a typical cross-linked hydrogel, G' is expected to be significantly higher than G'' in the tested frequency range, indicating a predominantly elastic behavior.

Visualizing Methodologies and Property Relationships

Diagrams are essential for understanding experimental workflows and the interplay between a material's properties.

Caption: Workflow for Gravimetric Water Content Determination.

Caption: Experimental Workflow for Tensile Testing.

Caption: Interrelationship of Key Mechanical Properties.

References

- 1. ecp.bauschcontactlenses.com [ecp.bauschcontactlenses.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. standards.iteh.ai [standards.iteh.ai]

- 4. BS EN ISO 18369-4:2017 Ophthalmic optics. Contact lenses Physicochemical properties of contact lens materials [en-standard.eu]

- 5. Singapore Standards [singaporestandardseshop.sg]

- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 7. ISO 18369-4:2017 - EVS standard evs.ee | et [evs.ee]

- 8. Humidity-conditioned gravimetric method to measure the water content of hydrogel contact lens materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Humidity-conditioned gravimetric method to measure the water content of hydrogel contact lens materials. | Semantic Scholar [semanticscholar.org]

- 10. research.manchester.ac.uk [research.manchester.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. biotechrep.ir [biotechrep.ir]

Hilafilcon B: A Technical Deep Dive into Water Content and Oxygen Permeability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the core physicochemical properties of Hilafilcon B, a widely utilized hydrogel material in the contact lens industry. This document focuses on two critical parameters for ocular health and lens performance: water content and oxygen permeability. The information presented herein is curated for professionals in research, development, and clinical application, offering detailed experimental protocols, quantitative data, and a conceptual framework for understanding the interplay of these properties.

Quantitative Analysis of Hilafilcon B Properties

The intrinsic properties of a contact lens material are paramount to its biocompatibility and efficacy. For hydrogel materials like Hilafilcon B, water content and oxygen permeability are primary determinants of on-eye performance. The following table summarizes the key quantitative data for Hilafilcon B.

| Property | Value | Unit | Measurement Condition |

| Water Content | 59 | % (by weight) | Immersed in sterile saline solution |

| Oxygen Permeability (Dk) | 22 x 10⁻¹¹ | (cm²/s) [mLO₂/(mL x mmHg)] | 35°C (Polarographic Method) |

Experimental Protocols

The standardized measurement of contact lens material properties is crucial for ensuring product quality, consistency, and regulatory compliance. The methodologies for determining water content and oxygen permeability are governed by the International Organization for Standardization (ISO) 18369-4.[1]

Determination of Water Content (Gravimetric Method)

The water content of Hilafilcon B is determined using the gravimetric method, a precise and widely accepted technique for quantifying the amount of water within a hydrogel material.

Principle: This method involves measuring the weight of the hydrated contact lens, followed by a measurement of its dry weight after all water has been removed. The difference between these two weights, expressed as a percentage of the hydrated weight, represents the water content.

Apparatus:

-

Analytical balance (accuracy of ±0.1 mg)

-

Hydration vessel with isotonic saline solution

-

Drying oven with temperature control

-

Desiccator

-

Lint-free cloth

-

Forceps

Procedure:

-

Hydration: The Hilafilcon B contact lens is fully hydrated by immersing it in a sterile, isotonic saline solution for a minimum of 24 hours at a constant temperature (typically 20°C ± 0.5°C).

-

Surface Drying: The hydrated lens is removed from the saline solution using forceps. Excess surface water is carefully removed by blotting with a lint-free cloth. This step is critical to avoid errors from residual surface moisture.

-

Weighing (Hydrated): The surface-dried, hydrated lens is immediately weighed on the analytical balance to obtain the hydrated mass (W_hydrated).

-

Drying: The lens is then placed in a drying oven at a specified temperature (e.g., 60°C) until a constant weight is achieved. This indicates that all water has been evaporated.

-

Cooling: The dried lens is transferred to a desiccator to cool to room temperature without reabsorbing atmospheric moisture.

-

Weighing (Dry): The dry lens is weighed on the analytical balance to obtain the dry mass (W_dry).

Calculation: The water content percentage is calculated using the following formula:

Water Content (%) = [(W_hydrated - W_dry) / W_hydrated] x 100

Determination of Oxygen Permeability (Polarographic Method)

The oxygen permeability (Dk) of Hilafilcon B is a measure of the material's ability to allow oxygen to pass through it. The polarographic method is a standard technique for this determination.[1][2]

Principle: This method utilizes a polarographic oxygen sensor to measure the rate of oxygen flow through a contact lens of a known thickness. The lens is placed as a barrier between a chamber with a known oxygen concentration and the sensor. The resulting electrical current generated by the sensor is proportional to the amount of oxygen reaching it.

Apparatus:

-

Oxygen permeometer with a polarographic sensor

-

Environmental chamber with temperature and humidity control

-

Sample holder/cell

-

Thickness gauge

-

Calibrated reference materials

Procedure:

-

Calibration: The oxygen permeometer is calibrated using reference materials with known oxygen permeability values.

-

Sample Preparation: The Hilafilcon B contact lens is pre-conditioned by soaking in a buffered saline solution at 35°C ± 0.5°C, simulating the temperature of the human eye.[1]

-

Thickness Measurement: The central thickness of the hydrated lens is accurately measured using a non-contact thickness gauge.

-

Sample Mounting: The hydrated lens is carefully placed in the sample holder of the permeometer, ensuring a proper seal to prevent oxygen leakage around the lens. The back surface of the lens is positioned towards the sensor.

-

Measurement: The sample holder is placed in the environmental chamber, and oxygen is allowed to flow to the outer surface of the lens. The polarographic sensor measures the amount of oxygen that permeates through the lens over time.

-

Data Analysis: The instrument's software records the oxygen flow rate and, using the measured thickness of the lens, calculates the oxygen permeability (Dk) of the material. The calculation accounts for boundary layer effects at the lens surfaces.

Core Concepts Visualization

The relationship between water content and oxygen permeability in hydrogel contact lenses is a fundamental concept. For traditional hydrogels like Hilafilcon B, a higher water content generally facilitates greater oxygen transmission, as oxygen dissolves in and diffuses through the water channels within the polymer matrix.

Caption: Conceptual workflow of oxygen transport in Hilafilcon B.

Conclusion

Hilafilcon B, with its 59% water content, provides a balance of hydration and oxygen permeability suitable for daily wear contact lenses.[2][3][4][5] The standardized methodologies outlined in ISO 18369-4 ensure that these critical properties are measured with high precision and reproducibility, which is essential for the development of safe and effective ocular devices. For researchers and drug development professionals, a thorough understanding of these material properties and their measurement is fundamental for innovation in contact lens technology and the development of novel ophthalmic products.

References

Biocompatibility of Hilafilcon B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biocompatibility studies of Hilafilcon B, a hydrophilic copolymer of 2-hydroxyethyl methacrylate (B99206) and N-vinyl pyrrolidone. This material is widely used in the manufacturing of soft contact lenses. The guide summarizes key findings from preclinical safety and biocompatibility assessments, details the experimental methodologies for these evaluations, and illustrates relevant biological pathways and experimental workflows.

Core Biocompatibility Profile of Hilafilcon B

Hilafilcon B is a Group II hydrogel material, characterized by high water content (59%) and a non-ionic nature.[1] Preclinical toxicology and biocompatibility studies, conducted in accordance with the FDA's Premarket Notification (510(k)): Guidance Document for Daily Wear Contact Lenses, have demonstrated the safety of Hilafilcon B.[2][3] These evaluations have consistently shown that extracts of the lens material do not contain significant quantities of monomer components and that both the material extracts and the solid material itself exhibit no evidence of toxicity or irritation.[2][3]

Data Presentation

While specific quantitative scores from the original biocompatibility studies are not publicly available, the outcomes of these pivotal tests are summarized below.

Table 1: Summary of Preclinical Biocompatibility Test Outcomes for Hilafilcon B

| Biocompatibility Test | Test Principle | Result |

| In Vitro Cytotoxicity | Assesses the potential of the material to cause cell death or inhibit cell growth. | No significant cytotoxic effects observed.[2][3] |

| Ocular Irritation | Evaluates the potential for the material to cause irritation to the eye. | No significant irritation observed.[2][3] |

| Systemic Toxicity (Acute) | Determines the potential for a single exposure to the material to cause systemic toxic effects. | No evidence of systemic toxicity.[2] |

Table 2: Protein Deposition Characteristics of Hilafilcon B

| Protein | Deposition Level | Rationale |

| Lysozyme (B549824) | Lower compared to ionic hydrogels (e.g., etafilcon A).[4] | As a non-ionic material, Hilafilcon B has a reduced electrostatic attraction for the positively charged lysozyme molecule.[4] |

| Albumin | Lower compared to lysozyme on the same material.[4] | The smaller size of lysozyme allows for easier penetration into the hydrogel matrix.[4] |

Experimental Protocols

The biocompatibility of contact lens materials like Hilafilcon B is assessed using a standardized set of in vitro and in vivo tests, primarily guided by the ISO 10993 series of standards.

In Vitro Cytotoxicity Testing (Based on ISO 10993-5)

This test evaluates the potential for a medical device material to cause cellular damage. The extract method is commonly employed for contact lenses.

Objective: To determine if leachable substances from Hilafilcon B cause cytotoxic effects on a monolayer of mammalian cells.

Materials:

-

Hilafilcon B contact lenses

-

L-929 mouse fibroblast cell line (or other appropriate cell line)

-

Cell culture medium (e.g., MEM) with and without serum

-

Positive control material (e.g., organotin-stabilized PVC)

-

Negative control material (e.g., high-density polyethylene)

-

Sterile extraction vehicles (e.g., cell culture medium)

-

96-well cell culture plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Isopropanol or other suitable solvent

Procedure:

-

Sample Preparation: Aseptically prepare extracts of the Hilafilcon B lenses. The extraction is typically performed in a sterile vehicle at 37°C for 24-72 hours. The surface area to volume ratio for extraction is standardized.

-

Cell Seeding: Plate L-929 cells in 96-well plates at a density that will ensure they are in the exponential growth phase at the time of exposure to the extract. Incubate for at least 24 hours to allow for cell attachment.

-

Exposure: Remove the culture medium from the wells and replace it with the prepared extracts of the Hilafilcon B lenses, as well as extracts from the positive and negative controls.

-

Incubation: Incubate the plates for a defined period, typically 24 to 48 hours, at 37°C in a humidified CO2 incubator.

-

MTT Assay:

-

After incubation, remove the extract medium and add MTT solution to each well.

-

Incubate for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Remove the MTT solution and add a solvent (e.g., isopropanol) to dissolve the formazan crystals, resulting in a colored solution.

-

-

Data Analysis: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. Cell viability is calculated as a percentage relative to the negative control. A reduction in cell viability by more than 30% is typically considered a cytotoxic effect.[5][6]

Ocular Irritation Testing (Based on ISO 10993-10 and the Draize Test)

This in vivo test assesses the potential of a material to cause irritation to the eye and surrounding tissues.

Objective: To evaluate the ocular irritation potential of Hilafilcon B contact lenses in a rabbit model.

Materials:

-

Hilafilcon B contact lenses

-

Healthy, adult albino rabbits

-

Normal saline (as a negative control)

-

Topical anesthetic (optional, for examination)

-

Fluorescein sodium ophthalmic strips

Procedure:

-

Animal Selection and Acclimation: Select healthy young adult albino rabbits. Acclimate the animals to the laboratory environment.

-

Pre-Test Examination: Examine both eyes of each rabbit to ensure there are no pre-existing signs of ocular irritation.

-

Test Article Instillation: Place a single Hilafilcon B contact lens into the conjunctival sac of one eye of each rabbit. The other eye remains untreated and serves as a control.

-

Observation: Examine the eyes for signs of irritation at 1, 24, 48, and 72 hours after instillation.[7][8]

-

Scoring: Grade the ocular reactions according to a standardized scoring system (e.g., the Draize scale), which evaluates the cornea (opacity), iris (inflammation), and conjunctiva (redness, chemosis, and discharge).[8]

-

Data Analysis: The severity of irritation is classified based on the scores obtained. For a material to be considered non-irritating, there should be no significant, persistent signs of irritation in the test eyes compared to the control eyes.

Protein Deposition Analysis (Bicinchoninic Acid - BCA Assay)

This quantitative assay is used to determine the total amount of protein that has deposited on a contact lens after a period of wear or in vitro incubation.

Objective: To quantify the total protein deposited on Hilafilcon B lenses.

Materials:

-

Worn or in vitro incubated Hilafilcon B lenses

-

Protein extraction solution (e.g., a solution containing a surfactant like SDS or an acid-based solution)

-

BCA Protein Assay Kit (containing BCA reagent and copper (II) sulfate (B86663) solution)

-

Bovine Serum Albumin (BSA) standards

-

Microplate reader

Procedure:

-

Protein Extraction: Place the contact lens in a microcentrifuge tube with the protein extraction solution. Vortex and incubate to ensure complete removal of deposited proteins from the lens.

-

Preparation of Standards: Prepare a series of BSA standards of known concentrations.

-

BCA Assay:

-

Pipette a small volume of each standard and the unknown protein extracts into separate wells of a microplate.

-

Prepare the BCA working reagent by mixing the BCA reagent and copper (II) sulfate solution according to the kit instructions.

-

Add the working reagent to each well.

-

Incubate the plate at 37°C for 30 minutes. During this time, protein reduces Cu2+ to Cu+, which then chelates with BCA to produce a purple-colored complex.[9][10][11]

-

-

Data Analysis:

-

Measure the absorbance of each well at 562 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the BSA standards against their known concentrations.

-

Determine the protein concentration in the unknown samples by interpolating their absorbance values on the standard curve.[9][10][11]

-

Visualization of Workflows and Pathways

Experimental Workflows

The following diagrams illustrate the logical flow of the biocompatibility testing process and a typical in vitro cytotoxicity assay.

Caption: Workflow for the biocompatibility assessment of Hilafilcon B.

Caption: Step-by-step workflow for an in vitro cytotoxicity assay.

Signaling Pathways in Ocular Surface Response

Contact lens wear can induce a low-grade inflammatory response on the ocular surface. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are key signaling cascades involved in mediating cellular responses to external stressors, such as the presence of a contact lens.

Caption: MAPK signaling cascade in response to contact lens-induced stress.[2][12][13]

Caption: NF-κB pathway activation leading to inflammatory gene expression.[14][15][16][17]

Conclusion

The available data from preclinical studies indicate that Hilafilcon B is a biocompatible material suitable for its intended use in daily wear contact lenses. It has been shown to be non-cytotoxic and non-irritating. As a non-ionic, high-water-content hydrogel, it exhibits relatively low protein deposition, which is a favorable characteristic for maintaining lens performance and comfort. The standardized protocols outlined in this guide provide a framework for the continued evaluation of this and other contact lens materials, while the depicted signaling pathways offer insight into the potential cellular responses at the ocular surface during lens wear.

References

- 1. ecetoc.org [ecetoc.org]

- 2. MAPK Pathways in Ocular Pathophysiology: Potential Therapeutic Drugs and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. biomaterials.pl [biomaterials.pl]

- 6. nanolab.ist.utl.pt [nanolab.ist.utl.pt]

- 7. Ocular Irritation test with medical devices (EN 10993-23: 2021). - IVAMI [ivami.com]

- 8. An eye irritation test protocol and an evaluation and classification system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. itwreagents.com [itwreagents.com]

- 10. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]

- 11. qb3.berkeley.edu [qb3.berkeley.edu]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. The alterations of ocular surface metabolism and the related immunity inflammation in dry eye | Ento Key [entokey.com]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. researchgate.net [researchgate.net]

- 16. iovs.arvojournals.org [iovs.arvojournals.org]

- 17. Contact lens-related corneal infection: Intrinsic resistance and its compromise - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Hilafilcon B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals